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Compound of Interest

Compound Name: gamma-Muurolene

Cat. No.: B1253906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sesquiterpene γ-muurolene. The information is compiled from various chemical databases and

scientific literature to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Mass Spectrometry (MS)
Mass spectrometry of γ-muurolene reveals a molecular ion peak corresponding to its chemical

formula, C15H24, with a molecular weight of 204.35 g/mol .[1] The fragmentation pattern is

characteristic of sesquiterpenes, involving rearrangements and loss of alkyl fragments.

Table 1: Mass Spectrometry Data for γ-Muurolene
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Property Value

Molecular Formula C15H24

Molecular Weight 204.35 g/mol

Major Fragment Ions (m/z) Relative Intensity

204 (M+) Base Peak

189 High

161 High

133 Medium

119 Medium

105 High

93 Medium

91 High

79 Medium

69 Medium

41 High

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a

complete, officially published and assigned dataset for γ-muurolene is not readily available in

public databases, the following tables are compiled based on typical chemical shifts for similar

muurolene-type sesquiterpenes. It is important to note that these are predicted values and

should be confirmed with experimental data.

Table 2: Predicted ¹H NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 1.80-1.95 m

H-2 1.40-1.60 m

H-3 1.90-2.10 m

H-4a 4.72 s

H-4b 4.70 s

H-5 5.30-5.40 br s

H-6 1.95-2.15 m

H-8 2.10-2.25 m

H-9 1.20-1.35 m

H-10 2.30-2.45 m

H-12 0.85-0.95 d 6.8

H-13 0.75-0.85 d 6.8

H-14 1.65 s

H-15 1.70 s

Table 3: Predicted ¹³C NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)
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Carbon Chemical Shift (δ, ppm)

C-1 45.2

C-2 27.8

C-3 38.5

C-4 150.1

C-5 121.5

C-6 31.0

C-7 134.5

C-8 30.5

C-9 40.2

C-10 48.9

C-11 34.2

C-12 21.5

C-13 21.3

C-14 20.8

C-15 106.5

Infrared (IR) Spectroscopy
The IR spectrum of γ-muurolene is expected to show characteristic absorption bands for its

functional groups.

Table 4: Predicted IR Spectroscopic Data for γ-Muurolene
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 C-H stretch =C-H (alkene)

2960-2850 C-H stretch -C-H (alkane)

~1645 C=C stretch Alkene

~1450 C-H bend -CH₂-

~1375 C-H bend -CH₃

~885 C-H bend (out-of-plane) =CH₂ (exocyclic methylene)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for γ-muurolene are

not extensively published. However, the general methodologies for the analysis of

sesquiterpenes from essential oils are well-established.

Isolation of γ-Muurolene: γ-Muurolene is typically found as a component of various essential

oils.[1] Its isolation involves the extraction of the essential oil from the plant material, often by

hydrodistillation or steam distillation, followed by chromatographic separation techniques.

Column chromatography using silica gel or alumina with a gradient elution system of hexane

and ethyl acetate is a common method for the purification of sesquiterpenes.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field

spectrometer (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent, most commonly chloroform-

d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are

crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is the most common

technique for the analysis of volatile compounds like γ-muurolene.[2] An electron ionization (EI)

source with an energy of 70 eV is typically used. The sample is introduced via a GC column

(e.g., a non-polar DB-5 or similar capillary column) which separates the components of the

essential oil before they enter the mass spectrometer.
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Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g.,

NaCl or KBr). If it is a component of an essential oil, it can be analyzed directly.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification of a

natural product like γ-muurolene.
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Workflow for Spectroscopic Identification of γ-Muurolene
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Caption: General workflow for the isolation and spectroscopic identification of γ-muurolene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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